Dimethyl diselenide

Catalog No.
S586703
CAS No.
7101-31-7
M.F
C2H6Se2
M. Wt
188 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl diselenide

CAS Number

7101-31-7

Product Name

Dimethyl diselenide

IUPAC Name

(methyldiselanyl)methane

Molecular Formula

C2H6Se2

Molecular Weight

188 g/mol

InChI

InChI=1S/C2H6Se2/c1-3-4-2/h1-2H3

InChI Key

VLXBWPOEOIIREY-UHFFFAOYSA-N

SMILES

C[Se][Se]C

Solubility

0.1 mg/mL at 25 °C

Synonyms

dimethyldiselenide

Canonical SMILES

C[Se][Se]C

Dimethyl diselenide (DMDSe) is an organoselenium compound present in some vegetables like onions and garlic []. While research into its applications is ongoing, here are some potential areas of scientific exploration:

  • Endoplasmic Reticulum (ER) Stress and Protein Aggregation

    Studies have shown that DMDSe can induce ER stress and toxic protein aggregation in yeast (Saccharomyces cerevisiae) []. This suggests a potential role for DMDSe in understanding protein folding mechanisms and diseases associated with protein misfolding. Further research could explore DMDSe as a tool to study these processes in more complex organisms.

  • Selenium Delivery and Metabolism

    Selenium is an essential mineral with antioxidant and other health benefits. DMDSe, being a volatile selenium compound, might be investigated for its potential as a dietary selenium supplement or a therapeutic agent for selenium deficiency. Research would be needed to determine its bioavailability, absorption rates, and potential interactions with other nutrients.

  • Environmental Cycling of Selenium

    DMDSe is a natural product found in some plants and is also produced by some bacteria []. A recent study explored the reactivity of hypobromous acid (HOBr) with DMDSe, suggesting its role in the environmental cycling of selenium, particularly in marine environments. Further research could investigate DMDSe's role in various environmental settings and its potential as a biomarker for selenium transformations.

  • Analytical Chemistry Applications

    DMDSe has been used as a reagent to identify distonic radical cations []. This property suggests potential applications in analytical chemistry for the detection of specific radical species. Further research would be needed to explore the specificity and sensitivity of DMDSe in this context.

Dimethyl diselenide is a chemical compound with the molecular formula C2H6Se2\text{C}_2\text{H}_6\text{Se}_2 and a molecular weight of approximately 188.1 g/mol. It is classified as an organoselenium compound, characterized by the presence of two selenium atoms bonded to a dimethyl group. This compound appears as a colorless to pale yellow liquid and has a distinctive odor. Dimethyl diselenide is notable for its volatility and reactivity, particularly in biochemical and environmental contexts .

Research suggests that DMSe may have antioxidant and anticarcinogenic properties []. However, the exact mechanisms by which it exerts these effects are not fully understood. Some studies propose that DMSe can be metabolized in the body to methylselenol, which may play a role in these processes [].

Current research is ongoing to elucidate the specific mechanisms of DMSe's potential health benefits.

DMSe is a toxic compound with a strong garlic-like odor. Exposure can cause irritation of the eyes, skin, and respiratory tract []. DMSe is also flammable and can react with oxidizing agents [].

, particularly oxidation and substitution reactions. One significant reaction involves hypobromous acid, where dimethyl diselenide reacts rapidly, yielding various products including oxidized forms of selenium . The second-order rate constant for its reaction with hypobromous acid at pH 8 is reported to be (4.3±0.4)×107M1s1(4.3\pm 0.4)\times 10^7\,\text{M}^{-1}\text{s}^{-1}, indicating a relatively high reactivity compared to other organic selenium compounds .

Additionally, it can react with arenes in the presence of ammonium peroxydisulfate to form aryl methyl selenides, demonstrating its utility in organic synthesis .

Dimethyl diselenide exhibits notable biological activities, particularly in yeast models where it induces endoplasmic reticulum stress and toxic protein aggregation. This suggests potential implications for cellular stress responses and protein misfolding diseases . Furthermore, its reactivity with biological molecules can lead to the formation of reactive species that may influence cellular signaling pathways.

Several methods are available for synthesizing dimethyl diselenide:

  • Reaction of Dimethyl Sulfide with Selenium Compounds: This method involves the reaction of dimethyl sulfide with selenium powder under controlled conditions.
  • Reduction of Selenium Compounds: Dimethyl diselenide can be synthesized by reducing selenium dioxide using reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent .
  • Direct Synthesis from Elemental Selenium: By reacting elemental selenium with dimethyl sulfide in the presence of a catalyst, dimethyl diselenide can be formed directly.

Dimethyl diselenide has several applications across various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly for creating selenium-containing compounds.
  • Biological Research: Due to its biological activity, it is utilized in studies related to oxidative stress and cellular signaling.
  • Agriculture: It has potential applications in agriculture as a biopesticide due to its antimicrobial properties.

Research indicates that dimethyl diselenide interacts significantly with various biological systems and chemical reagents. Its reactions with hypobromous acid highlight its role as a reactive species in marine environments, where it may influence the cycling of selenium . Furthermore, studies on its interaction with proteins suggest that it may affect protein folding and stability, which could have implications for understanding diseases related to protein misfolding.

Dimethyl diselenide shares similarities with several other organoselenium compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl selenideC2H6Se\text{C}_2\text{H}_6\text{Se}Contains one selenium atom; less toxic than dimethyl diselenide.
Diphenyl diselenideC12H10Se2\text{C}_{12}\text{H}_{10}\text{Se}_2Aromatic structure; used in organic synthesis and as a catalyst.
SelenocystineC6H12N2O4Se\text{C}_6\text{H}_{12}\text{N}_2\text{O}_4\text{Se}Contains selenium within an amino acid structure; involved in biological processes.

Uniqueness of Dimethyl Diselenide: Dimethyl diselenide is unique due to its dual selenium atoms which enhance its reactivity compared to monoselenium compounds like dimethyl selenide. Its ability to induce biological effects related to oxidative stress also sets it apart from similar compounds.

The diverse properties and reactions of dimethyl diselenide underscore its significance in both chemical and biological contexts, making it an important subject of study within organoselenium chemistry.

Boiling Point

156.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (90.91%): Flammable liquid and vapor [Warning Flammable liquids];
H301+H331 (86.36%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (97.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (95.45%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.85 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7101-31-7

Wikipedia

Dimethyldiselenide

Dates

Modify: 2023-08-15

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